molecular formula C19H28O4 B1325972 Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate CAS No. 898757-81-8

Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate

Cat. No.: B1325972
CAS No.: 898757-81-8
M. Wt: 320.4 g/mol
InChI Key: LPZAIGQJVFNORY-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate: is an organic compound with the molecular formula C19H28O4 It is a derivative of hexanoic acid, featuring a phenyl ring substituted with a pentyloxy group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate typically involves the esterification of 6-oxo-6-(4-pentyloxyphenyl)hexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Ethyl 6-oxo-6-(4-methoxyphenyl)hexanoate
  • Ethyl 6-oxo-6-(4-ethoxyphenyl)hexanoate
  • Ethyl 6-oxo-6-(4-butoxyphenyl)hexanoate

Comparison: Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate is unique due to the presence of the pentyloxy group, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its analogs with shorter alkoxy chains, this compound may exhibit different biological activities and interactions with molecular targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

ethyl 6-oxo-6-(4-pentoxyphenyl)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O4/c1-3-5-8-15-23-17-13-11-16(12-14-17)18(20)9-6-7-10-19(21)22-4-2/h11-14H,3-10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZAIGQJVFNORY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645794
Record name Ethyl 6-oxo-6-[4-(pentyloxy)phenyl]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-81-8
Record name Ethyl 6-oxo-6-[4-(pentyloxy)phenyl]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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